

# Technical Guide: Chemical Properties of 4-Desmethyl Istradefylline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4-Desmethyl Istradefylline*

Cat. No.: B601202

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## Introduction

**4-Desmethyl istradefylline**, also known as 4'-O-monodesmethyl istradefylline or M1, is the primary active metabolite of Istradefylline.<sup>[1][2][3][4]</sup> Istradefylline is a selective antagonist of the adenosine A2A receptor and is utilized as an adjunctive treatment for Parkinson's disease.<sup>[5][6][7][8][9]</sup> Understanding the chemical and pharmacological properties of its metabolites is crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This technical guide provides an in-depth overview of the core chemical properties of **4-Desmethyl istradefylline**, intended for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

The fundamental physicochemical properties of **4-Desmethyl istradefylline** are summarized in the table below. It is important to note that while some basic properties have been experimentally determined, others, such as pKa, logP, and aqueous solubility, are based on high-quality computational predictions.

Property	Value	Source
Molecular Formula	$C_{19}H_{22}N_4O_4$	<a href="#">[10]</a>
Molecular Weight	370.4 g/mol	<a href="#">[10]</a>
CAS Number	160434-48-0	<a href="#">[10]</a>
Melting Point	300 °C	<a href="#">[10]</a>
Boiling Point	595.5 °C	<a href="#">[10]</a>
pKa (Strongest Acidic)	9.42 (Predicted)	<a href="#">[11]</a>
pKa (Strongest Basic)	-1.6 (Predicted)	<a href="#">[11]</a>
logP	2.57 ( ALOGPS, Predicted) 2.27 (ChemAxon, Predicted)	<a href="#">[11]</a>
Water Solubility	0.723 mg/mL (Predicted)	<a href="#">[11]</a>
logS	-2.7 ( ALOGPS, Predicted)	<a href="#">[11]</a>

## Pharmacology

As an active metabolite of Istradefylline, **4-Desmethyl istradefylline**'s pharmacological activity is of significant interest. While it is known to be pharmacologically active, its plasma exposure is generally less than 9% of the total drug exposure, suggesting its contribution to the overall pharmacodynamic effect of Istradefylline may be limited.[\[12\]](#)

## Adenosine A2A Receptor Binding

While the parent compound, Istradefylline, is a potent and selective adenosine A2A receptor antagonist with a  $K_i$  of 2.2 nM, specific experimental binding affinity data for **4-Desmethyl istradefylline** is not readily available in the public domain.[\[5\]](#)[\[6\]](#) The qualitative description as an "active" metabolite suggests it retains some affinity for the A2A receptor.

## Cytochrome P450 Inhibition

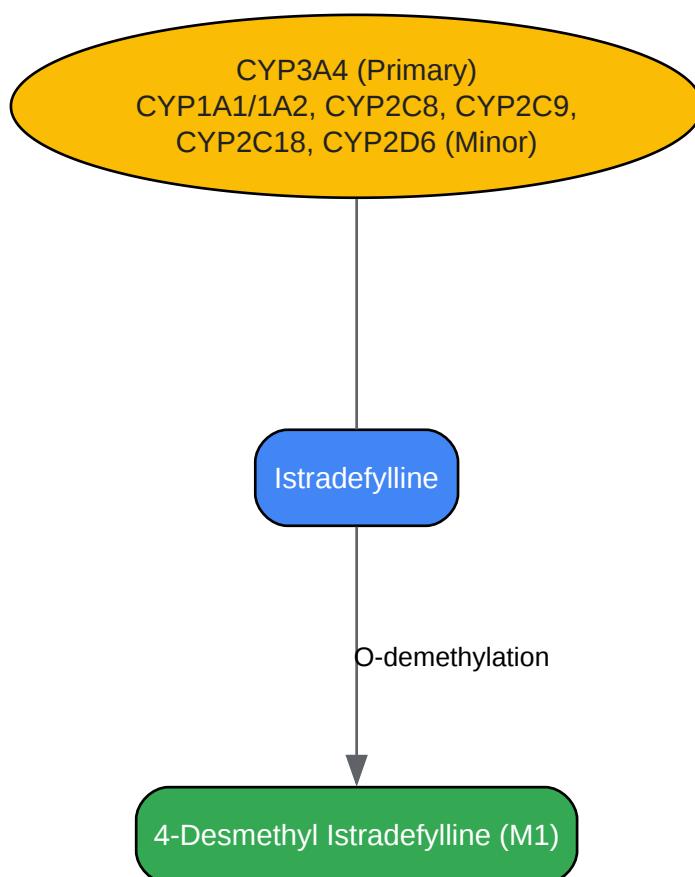
**4-Desmethyl istradefylline** has been shown to be an inhibitor of Cytochrome P450 3A4 (CYP3A4). Its inhibitory potential is more pronounced with pre-incubation, suggesting a

potential for time-dependent inhibition. The metabolite exhibits weak to no inhibitory effects on other major CYP isoforms.[13]

CYP Isoform	Inhibition (IC <sub>50</sub> )	Method
CYP3A4	1.51 - 1.76 μmol/L	Simultaneous Addition
CYP3A4	< 0.75 μmol/L	Pre-treatment
CYP1A1/2, 2A6, 2C9, 2C19, 2D6, 2E1	Weak to no inhibition	Not specified

## Metabolism

**4-Desmethyl istradefylline** is a product of the metabolism of Istradefylline, which is primarily mediated by CYP3A4, with minor contributions from other CYP enzymes.[13] The metabolic pathway involves the O-demethylation of the parent compound.



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Metabolic pathway of Istradefylline to **4-Desmethyl istradefylline**.

## Experimental Protocols

Detailed experimental protocols for the characterization of **4-Desmethyl istradefylline** are not publicly available. However, the following sections describe standard methodologies for determining the key chemical properties discussed in this guide.

### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest and monitoring the change in pH.

- Sample Preparation: A precise amount of **4-Desmethyl istradefylline** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
- Titration: The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.
- Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

### Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

- Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.
- Partitioning: A known amount of **4-Desmethyl istradefylline** is dissolved in one of the phases, and then the two phases are mixed in a separatory funnel and shaken until

equilibrium is reached.

- Phase Separation: The two phases are allowed to separate.
- Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

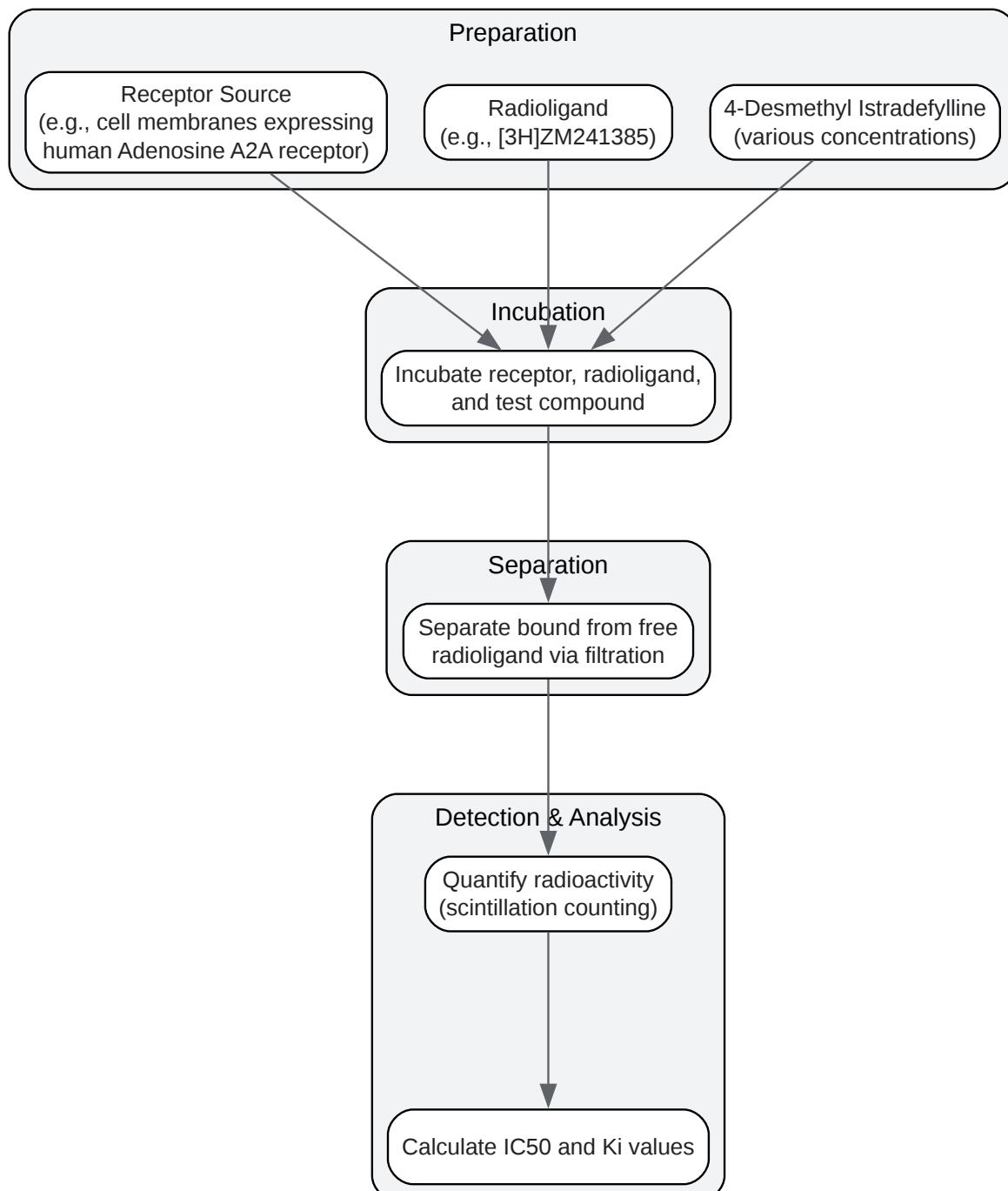
## Determination of Aqueous Solubility

Aqueous solubility can be determined using various methods, including the equilibrium shake-flask method.

- Sample Preparation: An excess amount of solid **4-Desmethyl isradefylline** is added to a vial containing an aqueous buffer of a specific pH.
- Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: The resulting suspension is filtered to remove any undissolved solid.
- Concentration Measurement: The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method like HPLC.

## Adenosine A2A Receptor Binding Assay (Radioligand Displacement)

The binding affinity of a compound to a specific receptor is often determined using a competitive radioligand binding assay.

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Workflow for a radioligand binding assay.

- Materials:
  - A source of adenosine A2A receptors (e.g., cell membranes from a cell line overexpressing the receptor).
  - A radiolabeled ligand that binds to the A2A receptor with high affinity and specificity (e.g., [<sup>3</sup>H]ZM241385).
  - **4-Desmethyl istradefylline** at various concentrations.
  - Assay buffer.
- Procedure:
  - The receptor preparation, radioligand, and test compound are incubated together in the assay buffer.
  - The reaction is allowed to reach equilibrium.
  - The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
  - The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis:
  - The amount of bound radioligand is determined at each concentration of the test compound.
  - The data is plotted to generate a competition curve, from which the  $IC_{50}$  (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
  - The  $K_i$  (inhibition constant) is then calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation.

## Conclusion

**4-Desmethyl istradefylline** is the primary active metabolite of the adenosine A2A receptor antagonist, Istradefylline. While a complete experimental characterization of its chemical properties is not fully available in the public literature, predictive models and preliminary experimental data provide valuable insights into its physicochemical and pharmacological profile. Further research to experimentally determine its binding affinity and selectivity for the adenosine A2A receptor would be beneficial for a more complete understanding of its contribution to the overall activity of Istradefylline.

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